(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide
Description
(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a benzothiazole-derived compound characterized by a unique Z-configuration at the imine bond of the thiazole ring. Key structural features include:
- 6-ethoxy substituent: Enhances solubility due to its polar ether group.
- Cyclohexanecarboxamide group: Contributes to lipophilicity and stereochemical complexity.
This compound is hypothesized to exhibit biological activity due to its structural similarity to benzothiazole-based therapeutics, which are often associated with kinase inhibition or receptor modulation .
Properties
IUPAC Name |
N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S/c1-3-24-13-12-22-17-11-10-16(25-4-2)14-18(17)26-20(22)21-19(23)15-8-6-5-7-9-15/h10-11,14-15H,3-9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQAYRRMHGETGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 378.44 g/mol. Its structural features include a benzothiazole core, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2-amine with cyclohexanecarboxylic acid derivatives under acidic or basic conditions. The reaction is optimized to yield high-purity products suitable for biological testing.
Anticancer Activity
A series of studies have evaluated the cytotoxic effects of benzothiazole derivatives, including this compound. Notably, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:
These results indicate that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro studies have shown that it exhibits moderate inhibitory effects on gram-positive bacteria such as Staphylococcus aureus and certain fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Candida albicans | 64 |
These findings suggest potential therapeutic applications in treating infections caused by resistant microbial strains.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell proliferation and survival pathways. For instance, it may inhibit key enzymes or receptors that regulate apoptotic processes in cancer cells or modulate bacterial efflux pumps in antimicrobial activity.
Case Studies
- Cytotoxicity in Cancer Cells : A study conducted on various benzothiazole derivatives highlighted that compounds similar to (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene) exhibited significant cytotoxicity against A549 lung cancer cells, demonstrating potential as a lead compound for further development in oncology .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of benzothiazole derivatives revealed that compounds structurally related to (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene) had notable activity against Staphylococcus aureus, suggesting its utility in treating skin infections .
Comparison with Similar Compounds
Structural Differences
| Feature | Target Compound | Patent Compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) |
|---|---|---|
| Benzothiazole substituent | 6-ethoxy | 6-trifluoromethyl |
| Side chain at position 3 | 2-ethoxyethyl (flexible ether chain) | Absent; replaced by hydrogen or simple alkyl groups |
| Amide group | Cyclohexanecarboxamide (aliphatic carboxamide) | Phenylacetamide (aromatic acetamide with methoxy substitutions) |
| Electronic effects | Electron-donating ethoxy groups | Electron-withdrawing trifluoromethyl group |
Physicochemical Properties (Theoretical)
| Property | Target Compound | Patent Compounds |
|---|---|---|
| LogP | ~3.5 (moderate lipophilicity) | ~4.2 (higher lipophilicity due to CF₃) |
| Solubility (aq.) | Improved (ethoxy groups enhance polarity) | Reduced (CF₃ and aromatic groups dominate) |
| Molecular Weight | ~420 g/mol | ~350–400 g/mol |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
